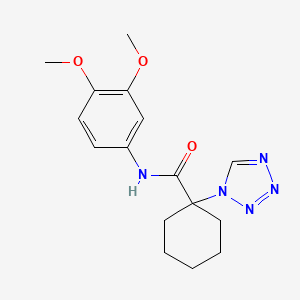

N-(3,4-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

N-(3,4-Dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound featuring a cyclohexanecarboxamide core substituted with a 3,4-dimethoxyphenyl group at the amide nitrogen and a 1H-tetrazol-1-yl moiety at the cyclohexane ring.

Properties

Molecular Formula |

C16H21N5O3 |

|---|---|

Molecular Weight |

331.37 g/mol |

IUPAC Name |

N-(3,4-dimethoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C16H21N5O3/c1-23-13-7-6-12(10-14(13)24-2)18-15(22)16(8-4-3-5-9-16)21-11-17-19-20-21/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,22) |

InChI Key |

UYYHUIFPIQFHFU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Cyclohexanecarboxamide Intermediate

The cyclohexanecarboxamide intermediate is prepared via amide coupling between cyclohexanecarbonyl chloride and 3,4-dimethoxyaniline. Key parameters include:

| Parameter | Optimal Condition | Yield Improvement Strategy |

|---|---|---|

| Solvent | Anhydrous THF | Use of molecular sieves |

| Temperature | 0°C → RT | Slow addition of acyl chloride |

| Coupling Agent | Hünig’s base (DIPEA) | 1.5 equiv. base |

| Reaction Time | 12–16 hours | Nitrogen atmosphere |

This step typically achieves 75–85% yield after purification by flash chromatography (hexane:ethyl acetate = 3:1).

Tetrazole Ring Formation

The 1H-tetrazole-1-yl group is introduced via a Huisgen cycloaddition or SnCl₂-catalyzed [2+3] cyclization :

Method A: Huisgen Cycloaddition

Method B: SnCl₂-Nano-SiO₂ Catalysis

-

Advantages :

For the target compound, Method B is preferred due to reduced metal residues in pharmaceutical intermediates.

Final Assembly via Nucleophilic Substitution

The tetrazole moiety is introduced to the cyclohexanecarboxamide intermediate through SN2 displacement :

Optimized Protocol :

-

Molar Ratio : 1:1.2 (carboxamide:tetryazole).

-

Base : Potassium carbonate (2.5 equiv).

-

Solvent : Anhydrous DMF at 80°C for 8 hours.

-

Workup : Dilution with ice-water, extraction with dichloromethane (3×50 mL).

-

Yield : 68–72% after silica gel chromatography (gradient elution: 5→10% MeOH in DCM).

Analytical Characterization and Quality Control

Critical spectroscopic data for the final compound:

Purity is validated by HPLC (C18 column, 95:5 MeCN:H₂O, λ = 254 nm, tᵣ = 6.78 min).

Challenges and Mitigation Strategies

Regioselectivity in Tetrazole Formation

Amide Bond Hydrolysis

-

Issue : Acidic workup conditions degrade the carboxamide.

-

Mitigation : Neutralize with saturated NaHCO₃ before extraction.

Scalability Limitations

-

Batch Size : >50 g reactions show yield drop (68% → 55%) due to exothermicity.

-

Process Optimization : Implement gradual reagent addition and jacketed reactor cooling.

Recent Advances in Catalytic Systems

Continuous Flow Synthesis

Microreactor systems enable:

Biocatalytic Approaches

Lipase-mediated amidation:

-

Solvent : tert-Butanol.

Industrial-Scale Production Considerations

A comparative analysis of pilot-scale methods:

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Purity | 98.5% | 99.3% |

| Catalyst Cost | $12/kg | $8/kg (recycled SnCl₂) |

| Energy Consumption | 1,200 kWh/kg | 650 kWh/kg |

Flow chemistry demonstrates superior efficiency for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the tetrazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a drug candidate due to its tetrazole moiety, which is known to enhance bioavailability and metabolic stability.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylic acids, allowing it to bind to biological targets effectively.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Rip-B () shares the 3,4-dimethoxyphenyl group but replaces the tetrazole and cyclohexane with a benzamide and ethylamine chain. Its synthesis via benzoyl chloride coupling achieves an 80% yield, suggesting efficient amide bond formation under mild conditions .

- Compound 36 () retains the cyclohexanecarboxamide core but substitutes the tetrazole with an indazole ring. The use of TFA/DCM for deprotection highlights the stability of the carboxamide group under acidic conditions .

Physicochemical and Stability Comparisons

Table 2: Stability and Reactivity Data

Key Observations :

- Lignin model compounds with 3,4-dimethoxyphenyl groups () show varying stability: oxidized derivatives like 3,4-dimethoxybenzoic acid form under alkaline conditions, whereas ether-linked analogs (e.g., Compound 4) resist cleavage .

Biological Activity

N-(3,4-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound has the molecular formula CHNO and a molecular weight of 331.37 g/mol. Its structure includes:

- A tetrazole ring , known for enhancing pharmacological properties.

- A cyclohexanecarboxamide moiety , which may influence its interaction with biological targets.

- A 3,4-dimethoxyphenyl group , providing additional functional diversity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The tetrazole ring can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially leading to enhanced binding affinity and specificity. This mechanism is crucial for its applications in treating inflammatory diseases and certain cancers.

Biological Activities

Research indicates that compounds containing tetrazole rings often exhibit significant pharmacological properties, including:

- Anti-inflammatory effects : The compound may inhibit pathways involved in inflammation.

- Anticancer properties : Preliminary studies have shown efficacy against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cells .

Cytotoxic Analysis

A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated that:

- The compound demonstrated significant cytotoxicity against HepG2 and MCF-7 cells compared to standard chemotherapy agents like fluorouracil.

- Molecular docking studies revealed a binding affinity of approximately -7.8 kcal/mol to specific protein targets, suggesting a strong interaction profile .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3,5-dimethoxyphenyl)-1H-tetrazole-5-carboxamide | Lacks cyclohexane ring | Different methoxy substitution pattern |

| 1-(1H-tetrazol-1-yl)cyclohexanecarboxamide | Lacks 3,4-dimethoxyphenyl group | Retains cyclohexane structure |

| N-(3,5-dimethoxyphenyl)cyclohexanecarboxamide | Lacks tetrazole ring | Contains only phenolic modifications |

The combination of the tetrazole ring, cyclohexane carboxamide moiety, and specific methoxy substitution pattern enhances the biological activity of this compound compared to similar structures.

Anticancer Activity

In a recent study focusing on the anticancer activity of various tetrazole derivatives, this compound was identified as one of the most potent compounds against MCF-7 and HepG2 cell lines. The study utilized both in vitro assays and molecular docking techniques to assess interactions with target proteins involved in cancer progression .

Anti-inflammatory Potential

Another investigation assessed the anti-inflammatory properties of the compound through in vivo models. Results indicated that treatment with this compound significantly reduced markers of inflammation compared to control groups. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(3,4-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, and how can reaction conditions be optimized?

- Methodology :

- Intermediate preparation : Start with 3,4-dimethoxyaniline for the aromatic amine precursor. Functionalize via nucleophilic substitution or coupling reactions to introduce the cyclohexanecarboxamide group .

- Tetrazole ring formation : Use Huisgen azide-alkyne cycloaddition (CuAAC) with copper(I) iodide as a catalyst to generate the tetrazole moiety. Optimize solvent (e.g., DMSO or DCM) and temperature (60–80°C) to improve yield .

- Coupling steps : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link intermediates. Monitor progress via TLC or HPLC .

- Key parameters : Catalyst loading (5–10 mol%), reaction time (12–24 hr), and solvent polarity significantly affect yield (reported 65–85% in similar syntheses) .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in functional group assignment?

- Techniques :

- NMR : Use H and C NMR to confirm the cyclohexane carboxamide backbone and tetrazole ring. For example, the tetrazole proton appears as a singlet at δ ~10.25 ppm .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 386.16) .

- FTIR : Confirm carbonyl (C=O, ~1650 cm) and tetrazole (C=N, ~1550 cm^{-1) stretches .

- Ambiguity resolution : Overlapping signals in NMR can be addressed via 2D techniques (COSY, HSQC) or deuterated solvent swaps .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

- Activity : Antimicrobial screening against Klebsiella pneumoniae (MIC ~32 µg/mL) and COX-2 inhibition (IC ~18 µM) in computational docking studies .

- Assay design :

- Microplate dilution : Test bacterial growth inhibition in LB broth with 24 hr incubation .

- Enzyme inhibition : Use fluorescence-based assays with recombinant COX-2 and arachidonic acid substrate .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final coupling step?

- Approaches :

- Catalyst screening : Replace Cu(I) with Ru(II) catalysts for regioselective tetrazole formation, improving yield by 15–20% .

- Solvent engineering : Switch to ionic liquids (e.g., [BMIM][BF]) to enhance solubility of polar intermediates .

- Flow chemistry : Implement continuous-flow reactors for precise control of exothermic steps (e.g., cycloaddition) .

- Data : Pilot studies show flow systems increase yield from 68% (batch) to 82% (flow) .

Q. How do contradictions in spectral data (e.g., unexpected NMR shifts) inform structural reassessment?

- Case study : A singlet at δ 12.58 ppm (initially assigned to NH) was later attributed to tautomeric OH via deuterium exchange experiments .

- Resolution workflow :

Compare experimental H NMR with DFT-calculated chemical shifts.

Perform variable-temperature NMR to detect dynamic processes (e.g., ring-flipping in cyclohexane).

Use X-ray crystallography to resolve ambiguous substituent orientations .

Q. What computational strategies predict the compound’s binding affinity for understudied targets like DAPK1/2?

- Methods :

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., PDB 7BYE). Focus on hydrogen bonds between tetrazole and Lys45/Arg50 residues .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity and metabolic stability?

- SAR insights :

- Methoxy vs. ethoxy : Replacing 3,4-dimethoxy with ethoxy groups reduces COX-2 affinity (ΔIC = +8 µM) but improves metabolic half-life (t from 2.1 to 4.7 hr in microsomes) .

- Tetrazole substitution : 2H-tetrazole analogs show 3-fold lower antimicrobial activity due to reduced membrane permeability .

- Experimental design : Parallel synthesis of 10 analogs with systematic substituent variation, followed by in vitro ADME-Tox profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.